

Application Notes and Protocols for Spectrophotometric Assay of L-Glutamate Oxidase Activity

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Compound of Interest

Compound Name: L-GLUTAMATE OXIDASE

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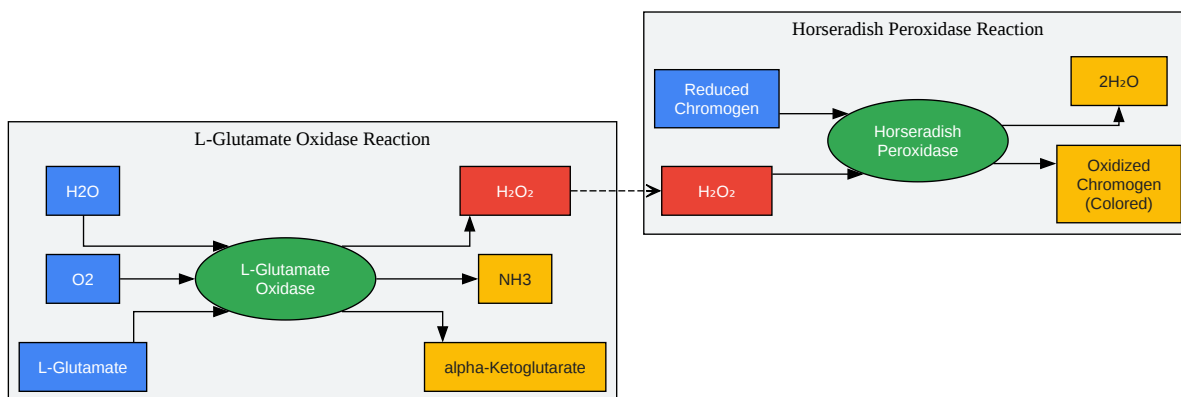
For Researchers, Scientists, and Drug Development Professionals

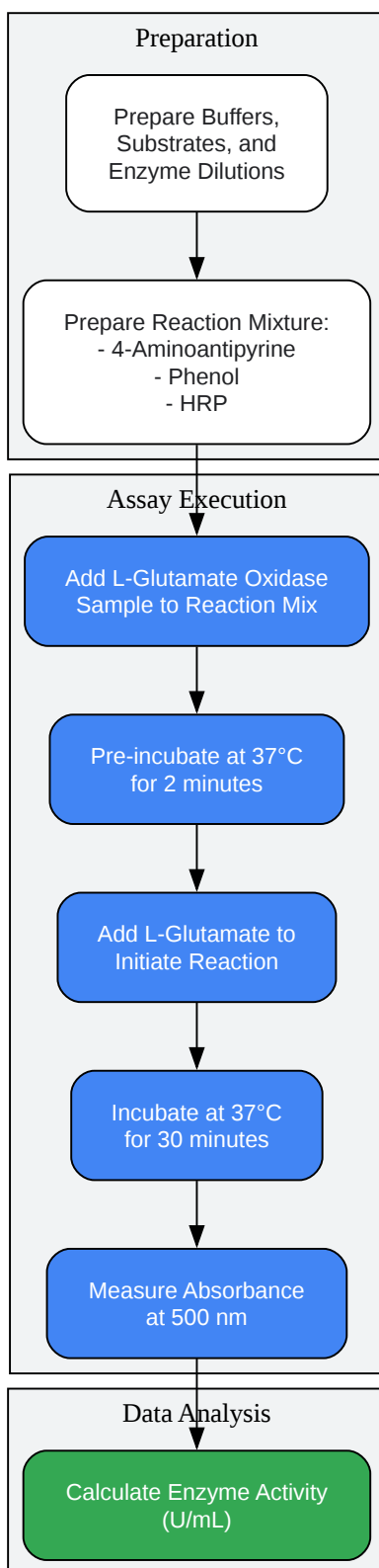
These application notes provide a detailed protocol for the spectrophotometric determination of **L-Glutamate Oxidase** (LGOX) activity. This assay is a reliable and cost-effective method for quantifying the enzymatic activity of LGOX, an enzyme of significant interest in food production, clinical biochemistry, and neuroscience.[1][2] **L-glutamate oxidase** catalyzes the oxidative deamination of L-glutamate to α -ketoglutarate, ammonia, and hydrogen peroxide.[3][4][5][6] The produced hydrogen peroxide can be measured using a colorimetric assay involving horseradish peroxidase (HRP) and a chromogenic substrate.[3]

Principle of the Assay

The activity of **L-Glutamate Oxidase** is determined by a coupled enzyme assay. In the first step, **L-Glutamate Oxidase** catalyzes the oxidation of L-glutamate, producing α -ketoglutarate, ammonia (NH_3), and hydrogen peroxide (H_2O_2). Subsequently, in the presence of Horseradish Peroxidase (HRP), the newly formed H_2O_2 oxidizes a chromogenic substrate, resulting in a colored product. The increase in absorbance of this colored product, measured by a spectrophotometer, is directly proportional to the **L-Glutamate Oxidase** activity in the sample. This method provides a sensitive way to detect L-glutamate.[3][7]

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